molecular formula C7H16N2 B11817130 (S)-2-Ethyl-1-methylpiperazine

(S)-2-Ethyl-1-methylpiperazine

Cat. No.: B11817130
M. Wt: 128.22 g/mol
InChI Key: AWZLXVAPLHUDSY-ZETCQYMHSA-N
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Description

(S)-2-Ethyl-1-methylpiperazine is a chiral piperazine derivative with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethyl-1-methylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of 1-methylpiperazine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may also be employed to ensure high purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethyl-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperazines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Ethyl-1-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Ethyl-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Ethyl-1-methylpiperazine: The enantiomer of (S)-2-Ethyl-1-methylpiperazine, which may have different biological activities and properties.

    1-Ethylpiperazine: A similar compound lacking the methyl group, which may affect its chemical reactivity and applications.

    1-Methylpiperazine: Another related compound without the ethyl group, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound in the development of chiral drugs and other specialized applications.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(2S)-2-ethyl-1-methylpiperazine

InChI

InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

AWZLXVAPLHUDSY-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H]1CNCCN1C

Canonical SMILES

CCC1CNCCN1C

Origin of Product

United States

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